molecular formula C21H24O2 B1671454 Gestrinone CAS No. 16320-04-0

Gestrinone

Numéro de catalogue: B1671454
Numéro CAS: 16320-04-0
Poids moléculaire: 308.4 g/mol
Clé InChI: BJJXHLWLUDYTGC-ANULTFPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Efficacy in Endometriosis Treatment

Gestrinone has been studied extensively for its role in managing endometriosis, a chronic condition characterized by the growth of endometrial tissue outside the uterus. Key findings include:

  • Symptom Relief : Studies indicate that this compound significantly alleviates dysmenorrhea and pelvic pain. A systematic review involving 1,286 women demonstrated that this compound led to a notable decrease in endometriosis scores post-treatment, with significant improvements observed in pain relief metrics .
  • Pregnancy Rates : Women treated with this compound exhibited increased pregnancy rates compared to those receiving other treatments like danazol or leuprolide acetate. The literature suggests that this compound may enhance fertility outcomes in patients with endometriosis .
  • Comparison with Other Treatments : In comparative studies, this compound has shown similar or superior efficacy to traditional treatments for endometriosis, such as danazol and leuprolide acetate. However, the quality of evidence is often noted as low or unclear due to limited sample sizes and study designs .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:

Study Participants Dosage Results
Randomized Trial on Endometriosis 12 women1.25 mg or 2.5 mg twice weeklySignificant reduction in endometriosis scores; side effects reported in 67% of participants.
Comparative Study with Leuprolide 55 womenOral this compound vs. leuprolide acetateThis compound showed prolonged pain reduction without negatively affecting bone density.

These studies highlight the potential of this compound not only as an effective treatment for endometriosis but also as a safer alternative concerning bone health compared to other hormonal therapies.

Hormonal Applications Beyond Endometriosis

This compound's applications extend beyond endometriosis:

  • Menopausal Symptoms : There is emerging interest in using this compound for managing menopausal symptoms due to its ability to induce endometrial atrophy .
  • Lipedema and Sarcopenia : Preliminary research suggests potential benefits in treating lipedema and sarcopenia, although more extensive studies are required to confirm these findings .

Safety Profile and Side Effects

While this compound is generally well-tolerated, common side effects include:

  • Acne
  • Seborrhea
  • Possible transient changes in breast size

Most side effects reported are mild and similar to those associated with other progestins . Long-term safety data remain limited, necessitating further research to establish a comprehensive safety profile.

Mécanisme D'action

Target of Action

Gestrinone, a synthetic steroidal hormone, primarily targets the hypothalamic-pituitary axis and endometrium . It interacts with androgen , progesterone , and estrogen receptors . These receptors play a crucial role in regulating reproductive functions and menstrual cycles.

Mode of Action

This compound exerts its effects by inhibiting the release of pituitary gonadotropins . It also has a direct effect on the endometrium and ectopic endometrial receptors, leading to endometrial and ectopic endometrial atrophy . This is achieved through its anti-progesterone and anti-estrogen effects .

Biochemical Pathways

This compound affects several biochemical pathways. It has anti-estrogen and anti-gonadal properties, which can lead to increased concentrations of free testosterone , and decrease the level of sex hormone-binding globulin . It also suppresses the FSH and LH hormone peak levels and decreases the LH mean to reduce estrogen levels .

Pharmacokinetics

It’s known that the drug is metabolized in the liver . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The action of this compound results in the atrophy of endometrial tissue , leading to the regression of endometriosis . It also induces endometrial atrophy and/or amenorrhea . These effects are due to its interaction with the androgen receptor, which also explains the androgenic side effects .

Action Environment

For instance, it’s advisable to monitor liver transaminases and cholesterol levels in hyperlipidemic patients, as well as glucose in diabetic patients .

Analyse Biochimique

Biochemical Properties

Gestrinone has moderate anti-estrogen and anti-gonadal properties . This can lead to increased concentrations of free testosterone, and decrease the level of sex hormone-binding globulin . It also suppresses the FSH and LH hormone peak levels and decreases the LH mean to reduce estrogen levels . Furthermore, this compound has a direct effect on the endometrium and ectopic endometrial receptors .

Cellular Effects

This compound exerts significant therapeutic effects in the treatment of endometriosis . It induces endometrial atrophy and/or amenorrhea . It relieves dysmenorrhea, pelvic pain, and morphologic response in the ovary . It can also cause side effects such as acne and seborrhea .

Molecular Mechanism

This compound has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems . In addition, it has moderate agonist activity on prostatic androgen receptors in vitro .

Dosage Effects in Animal Models

In animal models, this compound has shown to suppress the growth of uterine leiomyomas . It inhibits not only the protein expression of ER and PR, but also c-Src and the autophosphorylation of c-Src in the guinea pig leiomyoma model .

Transport and Distribution

This compound is bound to albumin in the circulation . It is metabolized in the liver mainly by hydroxylation . The elimination half-life of this compound is 27.3 hours . The medication is excreted in urine and bile .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Gestrinone est synthétisée par une série de réactions chimiques à partir de l'œstrone. Les étapes clés impliquent l'introduction de groupes éthynyle et éthyle à des positions spécifiques sur le noyau stéroïdien. La voie de synthèse comprend généralement :

Méthodes de Production Industrielle

La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend l'hydrogénation catalytique et des conditions de réaction contrôlées pour éviter les réactions secondaires indésirables .

Analyse Des Réactions Chimiques

Types de Réactions

Gestrinone subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants

Principaux Produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, cétonisés et substitués de la this compound .

Applications de la Recherche Scientifique

This compound a des applications diverses dans la recherche scientifique :

Mécanisme d'Action

This compound exerce ses effets par le biais de multiples voies :

Comparaison Avec Des Composés Similaires

Gestrinone est similaire à d'autres stéroïdes synthétiques comme le danazol et la mifépristone, mais possède des propriétés uniques :

Liste des Composés Similaires

Activité Biologique

Gestrinone is a synthetic steroidal hormone with notable biological activities, primarily recognized for its use in treating endometriosis. Its pharmacological profile includes androgenic , anti-estrogenic , and anti-progestogenic properties, making it a versatile agent in gynecological therapies.

This compound exhibits a complex mechanism of action involving multiple hormone receptors:

  • Progesterone Receptors : It acts as a weak agonist in certain tissues (e.g., rabbit endometrium) and as an antagonist in others, influencing reproductive functions.
  • Androgen Receptors : Moderate agonist activity has been noted, particularly in prostatic tissues, which can affect androgen-dependent conditions.
  • Estrogen Receptors : this compound shows both agonistic and antagonistic properties, with enhanced anti-estrogenic effects due to enzymatic actions on estrogen metabolism.
  • Glucocorticoid and Gonadotropin-Releasing Hormone Receptors : It also antagonizes these receptors, contributing to its therapeutic effects in endometriosis and other estrogen-dependent disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Approximately 30% oral bioavailability.
  • Volume of Distribution : 67 L.
  • Half-Life : About 24 hours.
  • Metabolism : Primarily occurs in the liver through hydroxylation, leading to active but weaker metabolites.
  • Excretion : Roughly 40-45% is eliminated via urine and 30-35% via feces .

Endometriosis Treatment

Numerous studies have evaluated the efficacy of this compound in managing endometriosis:

  • A double-blind randomized controlled trial demonstrated that none of the patients treated with this compound experienced disease deterioration compared to 47% in the placebo group (p = 0.002). Furthermore, significant improvement was reported in the this compound group (p = 0.004) .
Study TypeParticipantsTreatmentResults
Randomized Controlled Trial36 (18 this compound, 18 placebo)This compound vs. placeboSignificant improvement in endometriosis symptoms with this compound
Dose Comparison Study12 (6 per dose)This compound 1.25 mg vs. 2.5 mg twice weeklyMean endometriosis score decreased significantly post-treatment

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties:

  • Preclinical studies on breast cancer cell lines (MDA-MB-231) indicated a concentration-dependent reduction in cell viability, suggesting potential as an adjunctive treatment for certain malignancies .

Side Effects and Considerations

While this compound is effective, it is associated with side effects due to its androgenic activity:

  • Common adverse effects include seborrhea, acne, increased libido, and clitoral hypersensitivity.
  • Monitoring is essential for patients due to potential metabolic impacts, such as changes in lipid profiles and hormone levels .

Propriétés

IUPAC Name

(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXHLWLUDYTGC-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023094
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

16320-04-0
Record name Gestrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16320-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gestrinone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gestrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GESTRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gestrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150-152
Record name Gestrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gestrinone
Reactant of Route 2
Gestrinone
Reactant of Route 3
Gestrinone
Reactant of Route 4
Reactant of Route 4
Gestrinone
Reactant of Route 5
Gestrinone
Reactant of Route 6
Gestrinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.